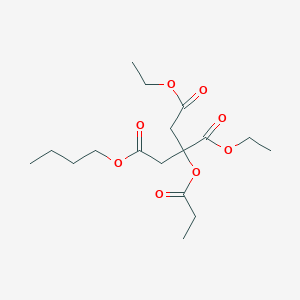
3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and a 5-nitrothiophen-2-yl group at position 1 . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 3,5-dimethylpiperidine with 5-nitrothiophene-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3,5-dimethyl-1-(5-aminothiophen-2-yl)piperidine .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpiperidine: Lacks the nitrothiophenyl group, resulting in different chemical and biological properties.
1-(5-Nitrothiophen-2-yl)piperidine: Lacks the methyl groups at positions 3 and 5, affecting its reactivity and biological activity.
Uniqueness
3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine is unique due to the combination of the piperidine ring with specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitrothiophenyl group and the methyl groups enhances its versatility in various applications .
Propiedades
Número CAS |
706767-38-6 |
|---|---|
Fórmula molecular |
C11H16N2O2S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(5-nitrothiophen-2-yl)piperidine |
InChI |
InChI=1S/C11H16N2O2S/c1-8-5-9(2)7-12(6-8)10-3-4-11(16-10)13(14)15/h3-4,8-9H,5-7H2,1-2H3 |
Clave InChI |
WTOIWNSYVHWPNM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C2=CC=C(S2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)





![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)


